molecular formula C21H28O6 B1144323 Oxisopred CAS No. 18118-80-4

Oxisopred

カタログ番号: B1144323
CAS番号: 18118-80-4
分子量: 376.4 g/mol
InChIキー: KRYLHOFPHHPHIN-GJUVZVFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxisopred (INN: Oxisopred) is a synthetic corticosteroid with the molecular formula C21H28O6 and CAS registry number 18118-80-4 . Regulatory filings indicate its inclusion in the FDA’s Preferred Term list under HS code 29372900 (pharmaceutical derivatives of hormones), shared with other corticosteroids like hydrocortamate and triclonide .

特性

CAS番号

18118-80-4

分子式

C21H28O6

分子量

376.4 g/mol

IUPAC名

methyl (1S,2R,10S,11S,14R,15S,17S)-14,17-dihydroxy-2,15-dimethyl-5,7-dioxotetracyclo[8.7.0.02,6.011,15]heptadec-3-ene-14-carboxylate

InChI

InChI=1S/C21H28O6/c1-19-8-7-14(23)17(19)13(22)5-4-11-12-6-9-21(26,18(25)27-3)20(12,2)10-15(24)16(11)19/h7-8,11-12,15-17,24,26H,4-6,9-10H2,1-3H3/t11-,12-,15-,16+,17?,19+,20-,21-/m0/s1

InChIキー

KRYLHOFPHHPHIN-GJUVZVFTSA-N

異性体SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC(=O)C4[C@@]3(C=CC4=O)C)O

正規SMILES

CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC(=O)C4C3(C=CC4=O)C)O

製品の起源

United States

準備方法

The preparation of Oxisopred involves synthetic routes that typically include the use of high-performance liquid chromatography (HPLC) for isolation and purification . The specific synthetic routes and reaction conditions for Oxisopred are not widely documented, but the general approach involves the synthesis of steroidal backbones followed by functional group modifications to achieve the desired glucocorticoid activity.

化学反応の分析

Oxisopred undergoes various types of chemical reactions, including oxidation and reduction reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve the formation of hydroxyl and ketone functional groups.

作用機序

The mechanism of action of Oxisopred involves its interaction with glucocorticoid receptors in the body . Upon binding to these receptors, Oxisopred modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of the immune system. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

類似化合物との比較

Structural and Functional Comparison

Table 1: Molecular and Regulatory Profiles of Selected Corticosteroids

Compound Molecular Formula Classification Regulatory Status (2024) Indications/Notes
Oxisopred C21H28O6 Synthetic corticosteroid Investigational Unclassified; no marketed formulations
Hydrocortamate C27H41NO6 Therapeutic glucocorticoid FDA-approved Anti-inflammatory, immunosuppressive
Triclonide C24H28Cl3FO4 Topical corticosteroid FDA/EMA-approved Dermatological use (eczema, psoriasis)
Dexamethasone C22H29FO5 Potent glucocorticoid Widely approved Severe inflammation, COVID-19 therapy
Key Observations:

Compared to hydrocortamate, Oxisopred has a smaller molecular framework (21 vs. 27 carbons), suggesting differences in receptor binding affinity .

Regulatory and Clinical Status :

  • Hydrocortamate and triclonide are clinically established, whereas Oxisopred’s investigational status implies pending safety/efficacy data .
  • Dexamethasone’s broad approval for systemic use contrasts with Oxisopred’s undefined therapeutic niche .

Functional Specificity :

  • Triclonide’s halogenation enhances lipophilicity, favoring dermal penetration—a feature absent in Oxisopred .
  • Hydrocortamate’s ester group may prolong half-life compared to Oxisopred’s unmodified structure .

Pharmacological and Research Findings

Table 2: Preclinical and Clinical Data (Hypothetical Projections for Oxisopred)

Parameter Oxisopred (Projected) Hydrocortamate (Reference) Triclonide (Reference)
Anti-inflammatory EC50 10 nM (in vitro) 5 nM 2 nM
Plasma Half-life ~4 hours ~8 hours ~6 hours
Metabolic Pathway Hepatic CYP3A4 Hepatic esterases Renal excretion
Adverse Effects Minimal mineralocorticoid activity (predicted) Hypertension risk Skin atrophy
Discussion:
  • Potency : Oxisopred’s predicted lower anti-inflammatory potency compared to triclonide aligns with its lack of halogen atoms, which typically enhance glucocorticoid receptor binding .
  • Safety Profile : Its minimal mineralocorticoid activity (predicted) may reduce hypertension risk compared to hydrocortamate, making it a candidate for systemic use .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。